molecular formula C8H7N3 B080377 1-Phenyl-1H-1,2,4-triazole CAS No. 13423-60-4

1-Phenyl-1H-1,2,4-triazole

Cat. No. B080377
CAS RN: 13423-60-4
M. Wt: 145.16 g/mol
InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,4-triazole derivatives involves various chemical reactions, including the treatment of specific triazole precursors with sodium methoxide, leading to the formation of structurally complex compounds with diverse substituents. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol showcases the chemical adaptability of 1,2,4-triazole derivatives through multi-step reactions that introduce various functional groups (Xu Liang, 2009).

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-1,2,4-triazole derivatives demonstrates interesting crystallographic characteristics, including flatness and dihedral angles, which indicate the spatial arrangements of the triazole ring relative to attached aryl rings. These structural features are crucial in determining the compound's physical and chemical properties. Crystal structure analyses provide insights into the compound's geometry, intermolecular interactions, and crystal packing, which are essential for understanding its behavior in different chemical contexts (Daniel Gonzaga et al., 2016).

Chemical Reactions and Properties

1-Phenyl-1H-1,2,4-triazole and its derivatives participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation, demonstrating the compound's versatility in synthetic chemistry. The chemical properties, such as reactivity and catalytic efficiency, are influenced by the molecular structure and the presence of substituents, which can enhance or modify the compound's behavior in chemical reactions. These properties are explored in the context of organometallic chemistry and catalysis (Fariha Saleem et al., 2013).

Scientific Research Applications

Thermal Stability and Propellant Applications

  • Thermal Stability Evaluation : 1,2,4-triazoles, with different chemical substituents, have been evaluated for their thermal stability. This assessment is crucial for their application in propellants and explosives for rocket fuels. The pulsed photoacoustic pyrolysis technique was used to analyze the thermal decomposition of these compounds, providing insights into their potential use in high-energy materials (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Antimicrobial Applications

  • Antimicrobial Studies : Certain 1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial properties. The introduction of alkyl, alkoxy, and halogen substituents into 1,2,4-triazoles has been found to enhance their pharmacological properties, demonstrating significant antimicrobial activity (Desabattina, 2014).

Material Science and Chemistry

  • Crystal Structure Analysis : The synthesis and crystal structure of various 1,2,4-triazole derivatives have been extensively studied. These studies provide valuable information on the molecular structure and potential applications of these compounds in material science (Şahin et al., 2008).

Corrosion Inhibition

  • Copper Corrosion Inhibition : 1-Phenyl-3-hydroxy-1,2,4-triazole has been investigated as a new green corrosion inhibitor for copper, showing promising results in protecting copper surfaces in various environments. This application is particularly relevant in the field of electronics and circuit board production (Li et al., 2014).

Catalysis

  • Catalytic Applications : 1,2,4-Triazole derivatives have been utilized in the synthesis of organometallic complexes with applications in catalysis, such as oxidation and transfer hydrogenation processes. These studies contribute to the understanding of the role of 1,2,4-triazoles in catalytic systems (Saleem et al., 2013).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .

properties

IUPAC Name

1-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLXLHYYDSTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158603
Record name 1H-1,2,4-Triazole, 1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-1,2,4-triazole

CAS RN

13423-60-4
Record name 1-Phenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the general procedure, 1,2,4-triazole (0.069 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 3:1) provided 0.135 g (93% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H), 8.10 (s, 1H), 7.66 (m, 2H), 7.47 (m, 2H), 7.37 (m, 1H).
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
93%

Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 138 mg of 1,2,4-triazole (2 mmoles), 1.042 g of caesium carbonate (3.2 mmoles) and 1.2 ml of DMF.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Quantity
1.042 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,4]triazole (104 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 120 mg (83% isolated yield) of the desired product as a light yellow solid.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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